molecular formula C11H13N3O B15327899 2-(1-((5-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile

2-(1-((5-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile

Cat. No.: B15327899
M. Wt: 203.24 g/mol
InChI Key: IJYZOJFUSDLZOV-UHFFFAOYSA-N
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Description

2-(1-((5-Amino-2-oxopyridin-1(2H)-yl)methyl)cyclopropyl)acetonitrile (CAS 1470563-96-2) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a 5-amino-2-pyridone scaffold linked to a cyclopropaneacetonitrile group, a structural motif prevalent in the development of novel bioactive molecules . The 5-amino-2-pyridone core is a recognized pharmacophore in the design of positive allosteric modulators for neurological targets. Specifically, 6-methylpyridin-2-one derivatives have been extensively researched and designed as potent and selective GluN2A positive allosteric modulators of the NMDA receptor, a key target for treating cognitive impairment . Furthermore, structurally related 2-pyridone compounds have demonstrated notable biological activity, including the ability to modulate amyloid fibril formation, which is relevant in the study of neurodegenerative diseases such as Alzheimer's . Researchers value this compound for its potential application in constructing complex, rigidified scaffolds, such as cyclobutane-fused systems, which can be used to fine-tune the shape and properties of potential therapeutic agents . With a molecular formula of C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol, this reagent is offered for research applications only . It is intended for use by qualified laboratory professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[1-[(5-amino-2-oxopyridin-1-yl)methyl]cyclopropyl]acetonitrile

InChI

InChI=1S/C11H13N3O/c12-6-5-11(3-4-11)8-14-7-9(13)1-2-10(14)15/h1-2,7H,3-5,8,13H2

InChI Key

IJYZOJFUSDLZOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)CN2C=C(C=CC2=O)N

Origin of Product

United States

Biological Activity

The compound 2-(1-((5-Amino-2-oxopyridin-1(2H)-yl)methyl)cyclopropyl)acetonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular structure of the compound includes a cyclopropyl group attached to an acetonitrile moiety and a 5-amino-2-oxopyridine unit. Its chemical formula is C12H14N4C_{12}H_{14}N_4, with a molecular weight of approximately 226.27 g/mol. The presence of the pyridine ring and amino group suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, mediated through the modulation of key signaling pathways such as p53 and Bcl-2 family proteins .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Apoptosis induction
Compound BMCF-720Cell cycle arrest
2-(1-((5-Amino...A549TBDTBD

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. In vitro studies showed activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 77.38 µM against various pathogens, indicating moderate to good efficacy .

Table 2: Antimicrobial Activity Profile

PathogenMIC (µM)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa15

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives based on the core structure of This compound to evaluate their biological activity. The derivatives were assessed for anticancer properties using the MTT assay, revealing that modifications to the cyclopropyl group significantly influenced cytotoxicity .

Case Study 2: Structural Activity Relationship (SAR)

Another investigation focused on the SAR of related compounds, highlighting that substituents on the pyridine ring could enhance activity against specific cancer cell lines. The study utilized computational modeling alongside experimental data to predict interactions with target proteins involved in cancer progression .

Scientific Research Applications

Anticancer Activity

Derivatives of pyridine compounds exhibit anticancer properties. One study showed that a related compound demonstrated cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action involves apoptosis induction and cell cycle arrest at the G0/G1 phase, mediated through the modulation of key signaling pathways such as p53 and Bcl-2 family proteins.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Apoptosis induction
Compound BMCF-720Cell cycle arrest
2-(1-((5-Amino...A549TBDTBD

Antimicrobial Activity

In vitro studies have explored the antimicrobial effects of the compound, showing activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 77.38 µM against various pathogens.

Table 2: Antimicrobial Activity Profile

PathogenMIC (µM)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa15

Case Studies

Case Study 1: Synthesis and Evaluation

One study synthesized derivatives based on the core structure of 2-(1-((5-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile to evaluate their biological activity and assessed anticancer properties using the MTT assay, noting that modifications to the cyclopropyl group influenced cytotoxicity.

Case Study 2: Structural Activity Relationship (SAR)

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at its acetonitrile and cyclopropane-linked positions. Key examples include:

Cyanide Displacement

In alkaline conditions, the bromomethyl cyclopropane intermediate reacts with sodium cyanide to form acetonitrile derivatives. This method achieves yields of 48–82% depending on alkyl halide reactivity .

Table 1: Substitution Reactions with Alkyl Halides

ReagentConditionsProductYieldSource
Methyl iodideCs₂CO₃, DMF, 40°CMethylated pyridone derivative48%
Allyl iodideCs₂CO₃, DMF, RTAllylthio-pyridone acrylate82%
Sodium cyanideNaOH (pH 8–10), DMSO1-Hydroxymethyl cyclopropyl acetonitrile67%

α-Ketoamide Formation

The pyridone’s α-keto group undergoes oxidation to form a thiohemiketal intermediate when reacting with cysteine residues (e.g., Cys145 in SARS-CoV-2 Mᵖʳᵒ) . This covalent interaction is critical for protease inhibition.

Key Interactions During Oxidation:

  • Thiohemiketal formation: Cys145-SH+α-ketoCys145-S-C(OH)-\text{Cys145-SH} + \text{α-keto} \rightarrow \text{Cys145-S-C(OH)-}

  • Hydrogen bonding with His41 (2.5–2.7 Å) stabilizes the oxidized intermediate .

Cycloaddition and Ring-Opening Reactions

The pyridone moiety participates in tandem ring-opening/[2+2] cycloaddition reactions. For example, treatment with alkyl halides opens the thiazoline ring via S-alkylation, followed by cycloaddition to form fused bicyclic structures .

Mechanistic Highlights:

  • S-Alkylation: Alkyl halides attack the thiazoline sulfur, opening the ring.

  • Cycloaddition: The resulting diene undergoes [2+2] cyclization to yield tetracyclic products .

Catalytic Hydrogenation

The acetonitrile group can be reduced to an amine under hydrogenation conditions (e.g., H₂/Pd-C), though specific yields for this compound require further validation.

Structural Influences on Reactivity

  • Cyclopropyl Strain: The cyclopropane ring’s angle strain enhances reactivity at the methylene bridge, facilitating nucleophilic attacks .

  • Pyridone Aromaticity: The electron-deficient pyridone ring directs electrophilic substitutions to the 5-amino group .

Comparison with Similar Compounds

Key Observations:

Core Motifs: The target compound and Compound 135 both incorporate cyclopropylmethyl groups but differ in their heterocyclic cores (pyridinone vs. quinazolinone). Montelukast sodium features a larger, branched structure with multiple aromatic systems. The acetonitrile group in the target compound contrasts with the carboxylic acid in Montelukast, impacting solubility and reactivity .

Synthetic Complexity: Compound 135 requires multi-step functionalization of a quinazolinone scaffold, while Montelukast sodium synthesis emphasizes salt formation for enhanced bioavailability .

Functional and Application Comparisons

  • Target Compound: Limited data on applications; its nitrile group suggests use as a synthetic precursor for amines or heterocycles via hydrolysis or reduction .
  • Montelukast Sodium: A well-known leukotriene receptor antagonist (LTRA) used clinically for asthma and allergy management. Its sodium salt form improves aqueous solubility for oral administration .

Limitations and Commercial Status

  • The target compound’s discontinued status () contrasts with Montelukast’s established pharmaceutical use, highlighting disparities in commercial viability.
  • Structural data (e.g., crystallography, biological activity) for the target compound are absent in the provided evidence, limiting mechanistic insights.

Q & A

Basic: What are the common synthetic routes for preparing 2-(1-((5-Amino-2-oxopyridin-1(2H)-yl)methyl)cyclopropyl)acetonitrile?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the cyclopropane ring via [2+1] cycloaddition using carbene precursors or transition-metal catalysis.
  • Step 2: Functionalization of the pyridinone core, such as introducing the amino group at the 5-position via nitration followed by reduction .
  • Step 3: Coupling the cyclopropylmethyl group to the pyridinone scaffold using alkylation or Mitsunobu reactions. Cyanomethylation is achieved via nucleophilic substitution with acetonitrile derivatives under basic conditions .

Key Considerations:

  • Purification often requires column chromatography or recrystallization to isolate intermediates.
  • Reaction yields depend on steric hindrance from the cyclopropane ring and electronic effects of substituents.

Advanced: How can reaction conditions be optimized for selective cyanomethylation without side-product formation?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE): Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and base strength (e.g., K₂CO₃ vs. NaH) to maximize yield .
  • Flow Chemistry: Continuous-flow reactors improve mixing and heat transfer, reducing decomposition of sensitive intermediates like the pyridinone core .
  • Catalytic Systems: Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in coupling steps .

Example Table:

ConditionYield (%)Side Products (%)
DMF, K₂CO₃, 80°C728 (hydrolysis)
THF, NaH, 60°C6515 (dealkylation)

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.5 ppm (cyclopropane CH₂), δ 6.5–7.0 ppm (pyridinone aromatic protons), and δ 3.5–4.0 ppm (CH₂CN) confirm structural motifs .
    • ¹³C NMR: Signals near δ 115–120 ppm (CN group) and δ 170–175 ppm (pyridinone carbonyl) are diagnostic .
  • HPLC-MS: Validates purity and molecular ion ([M+H]⁺) .

Advanced: How can DFT calculations aid in predicting reactivity or electronic properties?

Answer:
Density Functional Theory (DFT) studies:

  • Reactivity Prediction: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridinone carbonyl is electrophilic (LUMO ≈ -1.5 eV) .
  • Solubility Modeling: Simulate solvent interactions using COSMO-RS to optimize solvent selection for crystallization .
  • Mechanistic Insights: Map transition states for cyclopropane ring-opening reactions under acidic conditions .

Basic: What are the primary challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Intermediate Stability: The pyridinone core may hydrolyze under prolonged heating; use low-temperature steps (<60°C) and anhydrous solvents .
  • Purification: Scaling column chromatography is impractical; switch to fractional crystallization or pH-dependent extraction .
  • Safety: Cyanomethyl groups release toxic HCN if degraded; implement rigorous in-process monitoring .

Advanced: How can researchers address contradictory solubility data reported in literature?

Answer:
Contradictions often arise from:

  • Polymorphism: Different crystalline forms (e.g., anhydrous vs. hydrates) alter solubility. Use X-ray diffraction (XRPD) to characterize batches .
  • pH Effects: The amino group (pKa ~8.5) increases solubility in acidic buffers. Validate solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Measurement Methods: Compare shake-flask vs. HPLC-derived solubility values under controlled conditions .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
  • Solubility-Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration .

Advanced: What strategies improve structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Fragment-Based Design: Replace the cyclopropane with spiropentane or bicyclo[1.1.0]butane to modulate steric effects .
  • Bioisosteres: Substitute the acetonitrile group with tetrazole or carboxylic acid to enhance binding affinity .
  • High-Throughput Screening (HTS): Use automated platforms to test 100+ derivatives against target proteins .

Basic: How to confirm the absence of residual solvents or catalysts?

Answer:

  • GC-MS: Detect volatile residues (e.g., DMF, THF) with detection limits <10 ppm .
  • ICP-OES: Quantify metal catalysts (e.g., Pd) to ensure levels <1 ppm .

Advanced: What computational tools assist in resolving crystallographic disorder in cyclopropane-containing structures?

Answer:

  • Single-Crystal XRD Refinement: Apply SHELXL with restraints for cyclopropane bond lengths (1.5–1.6 Å) and angles (60°) .
  • Hirshfeld Surface Analysis: Visualize intermolecular interactions to identify disorder regions .

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